molecular formula C29H47NO3 B12314879 (4Z,7Z,10Z,13Z,16Z,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide

(4Z,7Z,10Z,13Z,16Z,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide

Cat. No.: B12314879
M. Wt: 457.7 g/mol
InChI Key: NCBPLNBLFBFOGA-KUBAVDMBSA-N
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Description

(4Z,7Z,10Z,13Z,16Z,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features multiple double bonds and hydroxyl groups, making it a subject of interest in organic chemistry and biochemistry.

Properties

Molecular Formula

C29H47NO3

Molecular Weight

457.7 g/mol

IUPAC Name

(4Z,7Z,10Z,13Z,16Z,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide

InChI

InChI=1S/C29H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-29(33)30-25-22-21-23-28(26-31)27-32/h3-4,6-7,9-10,12-13,15-16,18-19,28,31-32H,2,5,8,11,14,17,20-27H2,1H3,(H,30,33)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-

InChI Key

NCBPLNBLFBFOGA-KUBAVDMBSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCCCC(CO)CO

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCCCC(CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z,7Z,10Z,13Z,16Z,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide involves multiple steps, typically starting with the preparation of the docosahexaenoic acid (DHA) backbone. The hydroxyl groups are introduced through selective oxidation reactions, and the final amide formation is achieved using coupling reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(4Z,7Z,10Z,13Z,16Z,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons .

Mechanism of Action

The mechanism of action of (4Z,7Z,10Z,13,16,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide involves its interaction with cellular membranes and signaling pathways. The hydroxyl groups and double bonds allow it to integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with specific receptors and enzymes, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (4Z,7Z,10Z,13Z,16Z,19Z)-2,3-dihydroxypropyl docosa-4,7,10,13,16,19-hexaenoate
  • (4Z,7Z,10Z,13Z,16Z,19Z)-ethyl docosa-4,7,10,13,16,19-hexaenoate
  • Monodocosahexaenoin

Uniqueness

Compared to similar compounds, (4Z,7Z,10Z,13Z,16Z,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide stands out due to its specific amide linkage and the presence of multiple hydroxyl groups. These features confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

The compound (4Z,7Z,10Z,13Z,16Z,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide , commonly referred to as a derivative of docosahexaenoic acid (DHA), has garnered significant attention in recent research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Basic Information

PropertyDetails
Molecular Formula C29H47NO3
Molecular Weight 457.688 g/mol
CAS Number 2407569-85-9
IUPAC Name This compound

Structure

The compound features a long-chain polyunsaturated fatty acid backbone typical of DHA with modifications that enhance its biological activity. The presence of a hydroxymethyl group suggests potential interactions with biological membranes and receptors.

  • GPR110 Activation :
    • The compound acts as a ligand for the orphan G protein-coupled receptor GPR110 (ADGRF1), which is implicated in various neurological processes. Studies indicate that activation of GPR110 by this compound promotes neurogenesis and neurite outgrowth in neuronal cells .
  • Neuroprotective Effects :
    • Research has shown that derivatives like this compound can reduce chronic optic tract gliosis and associated visual deficits. This suggests a protective role against neurodegenerative processes .
  • Anti-inflammatory Properties :
    • The compound exhibits anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as neuroinflammation and other chronic inflammatory diseases .

Study 1: Neurogenesis and Neurite Growth

A study published in Nature demonstrated that treatment with this compound significantly increased cAMP levels in neuronal cells. This increase was correlated with enhanced neurite outgrowth and improved synaptic plasticity .

Study 2: Visual Function Improvement

In a controlled experiment involving mice with induced optic nerve injury, administration of the compound led to significant improvements in visual function as measured by behavioral tests and electrophysiological recordings. The study concluded that the compound's action on GPR110 was crucial for these neuroprotective effects .

Study 3: Inflammation Modulation

A recent investigation assessed the anti-inflammatory properties of the compound in a model of neuroinflammation. Results indicated a marked reduction in levels of TNF-alpha and IL-6 following treatment with the compound compared to control groups .

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